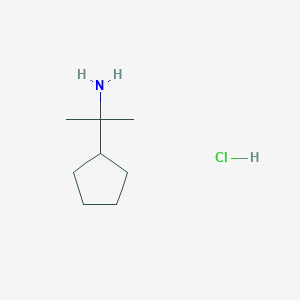

2-Cyclopentylpropan-2-amine hydrochloride

描述

The field of organic synthesis is continually advancing through the exploration and application of novel chemical compounds. Among these, amine hydrochlorides represent a significant class of molecules with diverse applications. This article focuses on a specific compound, 2-Cyclopentylpropan-2-amine (B1386627) hydrochloride, examining its chemical context, structural properties, and its place within the broader landscape of chemical research.

Structure

3D Structure of Parent

属性

IUPAC Name |

2-cyclopentylpropan-2-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17N.ClH/c1-8(2,9)7-5-3-4-6-7;/h7H,3-6,9H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQZGZVXBUYPEAO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1CCCC1)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1423027-16-0 | |

| Record name | 2-cyclopentylpropan-2-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Ii. Synthetic Methodologies for 2 Cyclopentylpropan 2 Amine Hydrochloride

Historical and Contemporary Synthetic Routes to Tertiary Alkyl Amines and Their Hydrochloride Salts

The construction of tertiary amines has been a subject of extensive research, leading to the development of several robust synthetic routes. nih.gov These methods are central to the production of a vast array of chemical compounds, including pharmaceuticals and agrochemicals. nih.govnju.edu.cn

Reductive amination is a widely employed and powerful method for the synthesis of amines. libretexts.orgwikipedia.org This process typically involves the reaction of a ketone or aldehyde with an amine to form an intermediate imine or iminium ion, which is then reduced to the corresponding amine. libretexts.orgrsc.org For the synthesis of a tertiary amine like 2-Cyclopentylpropan-2-amine (B1386627), this would involve the reaction of a suitable ketone with a secondary amine.

The direct reductive amination of ketones with secondary amines can be challenging due to steric hindrance, which can disfavor the formation of the necessary iminium ion intermediate. nih.gov However, various reducing agents have been developed to facilitate this transformation under mild conditions. rsc.org For instance, a combination of trichlorosilane (B8805176) and a Lewis base activator like tetramethylethylenediamine (TMEDA) has been shown to be effective for the direct reductive amination of a broad range of ketones with secondary aryl amines. nih.gov

A plausible reductive amination route to 2-Cyclopentylpropan-2-amine would involve the reaction of cyclopentyl methyl ketone with a suitable amine in the presence of a reducing agent.

Table 1: Exemplary Reagents for Reductive Amination

| Ketonic Precursor | Amine Source | Reducing Agent | Catalyst/Activator |

|---|---|---|---|

| Cyclopentyl methyl ketone | Methylamine | Sodium cyanoborohydride (NaBH3CN) | - |

| Cyclopentyl methyl ketone | Dimethylamine | Triacetoxyborohydride (STAB) | Acetic Acid |

This table presents hypothetical examples based on general reductive amination principles.

The alkylation of amines is another fundamental approach to synthesizing tertiary amines. jst.go.jpresearchgate.net This method involves the reaction of a primary or secondary amine with an alkylating agent, such as an alkyl halide. jst.go.jp While effective, the direct alkylation of amines can sometimes lead to the formation of quaternary ammonium (B1175870) salts as a side product, especially when using highly reactive alkylating agents or excess reagents. masterorganicchemistry.com

To synthesize 2-Cyclopentylpropan-2-amine, one could envision the alkylation of a precursor amine. For example, the reaction of cyclopentylamine (B150401) with a suitable propyl halide derivative could be a potential route. The use of a hindered base, such as Hünig's base (N,N-diisopropylethylamine), can be beneficial in these reactions to minimize the formation of undesired quaternary ammonium salts. researchgate.net

More advanced, copper-catalyzed methods have also been developed for the amination of alkyl boranes, which can be generated from terminal alkenes, providing a route to tertiary alkyl amines with high regioselectivity. acs.org

Alternatively, organometallic reagents could be utilized. For instance, the addition of a cyclopentyl Grignard reagent to a suitable nitrile, followed by hydrolysis, would yield a ketone that can then be converted to the target amine.

The final step in the synthesis of 2-Cyclopentylpropan-2-amine hydrochloride is the conversion of the free amine base into its hydrochloride salt. This is a standard and generally straightforward acid-base reaction. chemicalforums.com The free amine is typically dissolved in a suitable organic solvent, and then a solution of hydrogen chloride (HCl) in an organic solvent, such as diethyl ether or dioxane, is added. chemicalforums.comresearchgate.net This method is often preferred over using aqueous HCl to avoid the introduction of water, which can make the isolation of the salt more difficult. chemicalforums.com The hydrochloride salt, being less soluble in the organic solvent, will then precipitate and can be collected by filtration. researchgate.net The formation of the hydrochloride salt can also serve as a purification step. chemicalforums.com The stability and handling properties of the hydrochloride salt are often more favorable than those of the free base. jst.go.jpgla.ac.uk

Modern Advancements in Synthesis

Contemporary synthetic chemistry places a strong emphasis on the development of more sustainable and efficient methodologies.

The principles of green chemistry are increasingly being applied to the synthesis of amines to reduce the environmental impact of chemical processes. rsc.orgrsc.org This includes the use of catalytic methods to improve atom economy and reduce waste, the development of reactions that can be performed in more environmentally benign solvents, and the use of renewable resources as starting materials. rsc.orgbenthamdirect.com

In the context of amine synthesis, green approaches include:

Catalytic Reductive Amination: The use of transition metal catalysts, such as those based on nickel or ruthenium, can enable reductive amination reactions to proceed under milder conditions and with higher efficiency. wikipedia.orgorganic-chemistry.org

Biocatalysis: The use of enzymes as catalysts in amination reactions is a growing area of interest, offering high selectivity and the ability to operate under mild, aqueous conditions. acs.org

Alternative Activating Agents: Research into replacing traditional, often hazardous, reagents with greener alternatives is ongoing. For example, the use of boric acid as a catalyst for amidation reactions represents a move towards more sustainable synthesis. sciepub.com

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 2-Cyclopentylpropan-2-amine |

| Cyclopentyl methyl ketone |

| Methylamine |

| Dimethylamine |

| Ammonia |

| Sodium cyanoborohydride |

| Sodium triacetoxyborohydride |

| Borane-triethylamine complex |

| Trichlorosilane |

| Tetramethylethylenediamine (TMEDA) |

| Cyclopentylamine |

| Hünig's base (N,N-diisopropylethylamine) |

| Cyclopentyl ethyl ketone |

| Propanoyl chloride |

| Aluminum chloride |

| Hydrogen chloride |

| Diethyl ether |

| Dioxane |

Catalytic Methods for Amino Group Introduction

Reductive amination of a suitable ketone precursor, such as 1-cyclopentylpropan-2-one, stands as a primary route for the synthesis of 2-Cyclopentylpropan-2-amine. This transformation involves the reaction of the ketone with an amine source in the presence of a reducing agent and a catalyst. Given the sterically congested nature of the target tertiary amine, the choice of catalyst is paramount to achieving high yields.

Recent research has highlighted the efficacy of transition metal catalysts, particularly those based on rhodium (Rh) and ruthenium (Ru), in the direct reductive amination of hindered ketones. rsc.orgresearchgate.netnih.gov These catalysts have demonstrated the ability to function under relatively mild conditions, offering an atom-economical pathway to complex amines. For instance, Rh- and Ru-catalyzed systems have been successfully employed for the synthesis of various sterically hindered tertiary amines using carbon monoxide as a deoxygenating agent. rsc.org

Another promising approach involves the use of cobalt-based nanoparticles as heterogeneous catalysts. These catalysts have shown broad applicability in the reductive amination of a variety of carbonyl compounds, including those leading to the formation of bulky tertiary amines. nih.gov The use of molecular hydrogen as the reducing agent in these processes aligns with the principles of green chemistry. researchgate.netbohrium.com

The general mechanism for the reductive amination of a ketone to a tertiary amine involves the initial formation of a hemiaminal intermediate, followed by dehydration to an enamine or iminium ion, which is then reduced to the final amine product. fiveable.meresearchgate.net For sterically hindered ketones, the formation of the iminium intermediate can be challenging, often requiring optimized reaction conditions and highly active catalysts. semanticscholar.org

Table 1: Catalytic Systems for the Synthesis of Hindered Tertiary Amines via Reductive Amination

| Catalyst System | Precursors | Reducing Agent | Key Features | Reference |

| Rhodium/Ruthenium | Ketones, Amines | Carbon Monoxide | Atom-economical, effective for hindered substrates. | rsc.org |

| Ruthenium/Chiral Ligand | Diaryl/Hindered Ketones, Ammonium Salts | Hydrogen (H₂) | Enantioselective, produces chiral primary amines. | researchgate.netnih.gov |

| Cobalt Nanoparticles | Carbonyls, Amines/Nitro compounds | Hydrogen (H₂) | Heterogeneous, cost-effective, broad substrate scope. | nih.gov |

| Nickel-based Catalysts | Ketones, Amines | Hydrogen (H₂) | Effective for benzhydryl amine synthesis. | ucla.edu |

Flow Chemistry Applications in Hydrochloride Synthesis

Continuous flow chemistry has emerged as a powerful tool in modern organic synthesis, offering advantages in terms of safety, scalability, and process control, particularly for the production of active pharmaceutical ingredients (APIs) and their salts. researchgate.netrsc.org The synthesis of amine hydrochlorides can be efficiently performed in a continuous flow setup, often integrating reaction and in-line purification steps. rsc.org

A typical flow process for the synthesis of an amine hydrochloride involves pumping the reactant streams through a heated reactor coil or a packed-bed reactor containing a catalyst. researchgate.net The reaction mixture can then be directly mixed with a solution of hydrochloric acid (e.g., HCl in an organic solvent) to induce the precipitation of the hydrochloride salt. This integrated approach minimizes manual handling and can lead to higher purity products. researchgate.net

For the synthesis of this compound, a continuous flow process could involve the reductive amination of 1-cyclopentylpropan-2-one in a packed-bed reactor containing a heterogeneous catalyst, such as supported palladium or platinum. The resulting amine solution could then be merged with a stream of ethereal HCl to continuously produce the hydrochloride salt, which could be collected through filtration. The continuous removal of the product can also help to drive the reaction equilibrium towards completion.

While specific examples for the continuous synthesis of this compound are not prevalent in the literature, the general principles of flow chemistry have been successfully applied to the synthesis of various other amine hydrochlorides, demonstrating the feasibility of this approach. rsc.org

Table 2: Advantages of Flow Chemistry in Amine Hydrochloride Synthesis

| Feature | Description |

| Enhanced Safety | Small reaction volumes and better heat dissipation reduce the risks associated with exothermic reactions and handling of hazardous reagents. |

| Improved Control | Precise control over reaction parameters such as temperature, pressure, and residence time leads to higher selectivity and yields. |

| Scalability | Scaling up production is achieved by running the system for a longer duration or by using parallel reactor setups, avoiding the challenges of scaling up batch reactors. |

| Integration | Allows for the seamless integration of reaction, work-up, and purification steps into a single continuous process. |

Purification and Isolation Techniques for Amine Hydrochloride Salts

The purification and isolation of amine hydrochloride salts are critical steps to ensure the final product meets the required purity standards. Recrystallization is one of the most common and effective methods for purifying solid organic compounds, including amine hydrochlorides.

The choice of solvent is crucial for successful recrystallization. An ideal solvent should dissolve the compound sparingly at room temperature but have high solubility at elevated temperatures. For amine hydrochlorides, which are salts, polar solvents or solvent mixtures are often employed. Methanol, ethanol, or isopropanol, sometimes in combination with less polar co-solvents like ethyl acetate or diethyl ether, are frequently used to induce crystallization. google.comresearchgate.net For instance, a crude enamine salt has been successfully purified by recrystallization from a methanol/water mixture, achieving high purity and yield. google.com

Another technique involves washing the crude hydrochloride salt with a solvent in which the salt is insoluble, but the impurities are soluble. This can effectively remove non-polar impurities. researchgate.net

In some cases, purification can be achieved by a temporary protonation strategy. For example, using trichloroacetic acid (TCA) to precipitate the amine as a salt, which can then be isolated. Subsequent removal of the volatile byproducts of TCA decomposition yields the purified free amine, which can then be converted to the desired hydrochloride salt. beilstein-journals.org

The isolation of the purified salt is typically achieved by filtration, followed by washing with a cold solvent to remove any residual impurities, and then drying under vacuum to remove any remaining solvent.

Table 3: Common Solvents for Recrystallization of Amine Hydrochloride Salts

| Solvent(s) | Application Notes | Reference |

| Methanol/Water | Effective for enamine salts, allowing for good control over solubility and crystal growth. | google.com |

| Isopropanol/Diethyl Ether | Isopropanol dissolves the salt, and the addition of diethyl ether as an anti-solvent can induce precipitation. | researchgate.net |

| Ethyl Acetate/Hexane | Used for washing the salt to remove non-polar impurities. | researchgate.net |

| Acetonitrile | Can be a suitable solvent for the crystallization of certain hydrochloride salts, sometimes as a solvate. | beilstein-journals.org |

Iii. Fundamental Chemical Reactivity and Mechanistic Studies

Acid-Base Properties and Protonation Equilibria of Amine Hydrochlorides in Various Media

Amine hydrochlorides, such as 2-Cyclopentylpropan-2-amine (B1386627) hydrochloride, are salts formed from the reaction of an amine with hydrochloric acid. In solution, they exist in equilibrium with their corresponding free amine and a proton. The position of this equilibrium is highly dependent on the nature of the solvent.

Influence of Solvation on Proton Transfer Processes

Solvation plays a critical role in the proton transfer processes of amine hydrochlorides. The solvent's ability to stabilize the charged species (the protonated amine and the chloride ion) and the neutral free amine determines the extent of dissociation. In polar protic solvents like water, the ions are well-solvated through hydrogen bonding and dipole-dipole interactions, which favors the dissociation of the ammonium (B1175870) salt.

Conversely, in non-polar or aprotic solvents, the formation of hydrogen-bonded ion-pairs can be a significant factor. The stability of these ion pairs is influenced by both inductive and steric effects of the substituents on the amine. nih.gov The interaction between the charged nitrogen of the protonated amine and water is strongly dependent on the number of hydrogen atoms bonded to the nitrogen. rsc.org Furthermore, the hydration of the alkyl groups attached to the nitrogen is less extensive when the nitrogen is charged compared to when it is neutral. rsc.org These competing solvation effects are crucial in determining the thermodynamic parameters of the protonation reaction. rsc.org

| Solvent Type | General Effect on Protonation Equilibrium |

| Polar Protic (e.g., water) | Favors dissociation into free ions due to strong solvation of cations and anions. |

| Polar Aprotic (e.g., DMSO) | Can support ion pairs; equilibrium is sensitive to the specific amine and counter-ion. |

| Non-polar (e.g., hexane) | Favors the associated (ion-paired) or undissociated form. |

pKa Determination in Non-Aqueous Solvents

The pKa, a measure of the acidity of the protonated amine, is significantly influenced by the solvent. While pKa values in water are extensively tabulated, determination in non-aqueous solvents is more complex and less standardized. chemrxiv.orgliverpool.ac.uk Methods like NMR spectroscopy can be employed to study protonation and determine pKa values in various media by observing chemical shift changes upon addition of an acid or base. researchgate.netliverpool.ac.uk

For accurate pKa prediction in non-aqueous solvents, computational models like COSMO-RS can be used in conjunction with experimental aqueous pKa data. chemrxiv.org The choice of solvent can dramatically alter the pKa value. For instance, the pKa of a given amine can vary by several units between water and a non-aqueous solvent like dimethyl sulfoxide (DMSO) or acetonitrile. chemrxiv.orgut.ee This is due to differences in solvent polarity, hydrogen bonding capability, and the Gibbs energy of transfer for the proton between solvents. chemrxiv.orgactachemscand.org

Nucleophilic Reactivity of the Free Amine Form

The free amine form of 2-Cyclopentylpropan-2-amine, which exists in equilibrium with its hydrochloride salt, is a potent nucleophile due to the lone pair of electrons on the nitrogen atom. This nucleophilicity allows it to participate in a variety of chemical reactions.

Reactions with Electrophilic Carbon Centers

The free amine readily reacts with various electrophilic carbon centers. A common example is the reaction with alkyl halides in a nucleophilic substitution reaction (SN2). youtube.com This reaction leads to the formation of a new carbon-nitrogen bond. The amine can also react with carbonyl compounds such as aldehydes and ketones. The nucleophilic addition of the amine to the carbonyl carbon is the initial step in reactions like the formation of imines and enamines. youtube.comlibretexts.org Additionally, strained rings like epoxides can be opened by the nucleophilic attack of the amine. youtube.com Cyclopropanes bearing electron-withdrawing groups can also act as electrophiles and undergo ring-opening reactions with strong nucleophiles like amines. researchgate.net

Acylation Reactions to Form Amides

Acylation of the free amine with acylating agents such as acid chlorides, acid anhydrides, or carboxylic acids leads to the formation of amides. libretexts.orgmasterorganicchemistry.com The reaction with highly reactive acylating agents like acid chlorides is often rapid and exothermic. When using less reactive carboxylic acids, the reaction typically requires high temperatures (above 160°C) or the use of coupling agents to facilitate the dehydration process. masterorganicchemistry.comyoutube.com The use of Lewis acids can also catalyze the amidation by activating the carboxylic acid. youtube.com

| Acylating Agent | General Reaction Conditions |

| Acid Chloride | Often rapid, may require cooling and a base to neutralize the HCl byproduct. |

| Acid Anhydride | Generally milder than acid chlorides. |

| Carboxylic Acid | Requires high temperatures or a coupling agent/catalyst. youtube.com |

Alkylation Reactions and Quaternary Ammonium Salt Formation

The reaction of the free amine with alkyl halides can proceed further than mono-alkylation. masterorganicchemistry.com The initially formed secondary amine is often more nucleophilic than the starting primary amine, leading to subsequent alkylation reactions. masterorganicchemistry.commasterorganicchemistry.com This can result in a mixture of secondary, tertiary, and ultimately, quaternary ammonium salts. libretexts.orgyoutube.com The formation of a quaternary ammonium salt, where the nitrogen atom is bonded to four alkyl groups and carries a positive charge, is the final step in this series of reactions. libretexts.org This process, known as the Menschutkin reaction, is a bimolecular nucleophilic substitution (SN2) reaction. nih.gov To achieve selective mono-alkylation, specific reaction conditions or alternative synthetic routes like reductive amination are often employed. masterorganicchemistry.com

Elimination Reactions Involving the Amine Moiety

The Hofmann elimination is a significant reaction pathway for amines, leading to the formation of alkenes and a tertiary amine through the thermal decomposition of a quaternary ammonium hydroxide. allen.inbyjus.com This process, also known as exhaustive methylation, involves a two-step sequence. allen.invedantu.com For 2-Cyclopentylpropan-2-amine, the reaction is initiated by treatment with an excess of methyl iodide (CH₃I), which converts the tertiary amine into a quaternary ammonium iodide salt. byjus.comaakash.ac.in

Following the formation of the salt, it is treated with silver oxide (Ag₂O) and water. This step replaces the iodide ion with a hydroxide ion, forming the quaternary ammonium hydroxide intermediate. byjus.comvedantu.com Subsequent heating of this intermediate, typically between 100°C and 200°C, induces an E2 elimination reaction. aakash.ac.in The hydroxide ion acts as a base, abstracting a beta-hydrogen (a hydrogen atom on the carbon adjacent to the one bonded to the nitrogen). This leads to the formation of an alkene, with trimethylamine serving as the leaving group.

A key characteristic of this reaction is its regioselectivity, which is governed by the Hofmann rule. This rule posits that the major product will be the least substituted, and often least stable, alkene. byjus.comvedantu.com This outcome is attributed to the steric hindrance caused by the bulky quaternary ammonium leaving group, which makes the abstraction of a proton from the least sterically hindered position more favorable. allen.in

In the case of the quaternary ammonium ion derived from 2-Cyclopentylpropan-2-amine, there are two types of beta-hydrogens available for abstraction: those on the two methyl groups and those on the cyclopentyl ring.

Pathway A: Abstraction of a beta-hydrogen from one of the methyl groups results in the formation of 2-cyclopentylprop-1-ene .

Pathway B: Abstraction of a beta-hydrogen from the cyclopentyl ring would lead to the formation of 1-(prop-1-en-2-yl)cyclopent-1-ene .

According to the Hofmann rule, the reaction will preferentially follow Pathway A, as it leads to the formation of the less substituted alkene. Therefore, 2-cyclopentylprop-1-ene is predicted to be the major product of the Hofmann elimination of 2-Cyclopentylpropan-2-amine.

| Pathway | Beta-Hydrogen Source | Alkene Product | Substitution Pattern | Predicted Yield |

| A | Methyl Group | 2-Cyclopentylprop-1-ene | Di-substituted | Major |

| B | Cyclopentyl Ring | 1-(prop-1-en-2-yl)cyclopent-1-ene | Tetra-substituted | Minor |

This table is illustrative, showing the predicted outcomes based on the Hofmann rule. Actual yields would require experimental verification.

The thermal degradation of amines, in the absence of reagents like those used in the Hofmann elimination, proceeds through different mechanistic pathways. Generally, the degradation of amines can be classified as either oxidative or thermal. nih.gov For tertiary amines such as 2-Cyclopentylpropan-2-amine, high temperatures can initiate bond cleavage, leading to a variety of smaller molecules. Tertiary amines are noted to be considerably more thermally stable than primary and secondary amines, as they lack the N-H bond required for certain degradation pathways like carbamate formation. nih.govuky.edu

While specific mechanistic studies for the thermal degradation of 2-Cyclopentylpropan-2-amine are not extensively documented in the literature, plausible pathways can be proposed based on its structure and general principles of organic chemistry. The presence of a tertiary carbon atom attached to the nitrogen is a key structural feature.

Potential degradation mechanisms include:

Homolytic C-N Bond Cleavage: At elevated temperatures, the carbon-nitrogen bond may break homolytically, yielding a stable tertiary 2-cyclopentylpropan-2-yl radical and an aminyl radical. These radical intermediates are highly reactive and can participate in a cascade of subsequent reactions, including hydrogen abstraction, disproportionation, or recombination, leading to a complex mixture of products.

Elimination Reactions: Similar to the degradation of the hydrochloride salt (see Section 3.4.2), a thermal elimination reaction could occur. This might involve the cleavage of a C-H bond beta to the nitrogen and the C-N bond in a concerted or stepwise fashion to form an alkene and a smaller amine fragment. However, without a good leaving group or a strong base, this pathway typically requires very high temperatures.

C-C Bond Cleavage: Fragmentation of the cyclopentyl ring or cleavage of the bond between the ring and the isopropylamine (B41738) moiety could also occur under severe thermal stress, leading to the formation of various smaller hydrocarbon and nitrogen-containing compounds.

The rate of thermal degradation is generally observed to increase with higher temperatures. nih.gov The specific products and the predominant mechanism would be highly dependent on the reaction conditions, such as temperature, pressure, and the presence or absence of oxygen or catalysts.

Stability and Degradation Pathways of the Hydrochloride Salt

Amine hydrochloride salts are formed by reacting an amine with hydrochloric acid. spectroscopyonline.com In aqueous solution, 2-Cyclopentylpropan-2-amine hydrochloride, being a salt of a weak base (the amine) and a strong acid (HCl), is expected to be relatively stable. The stability of amine salts in aqueous media can be influenced by hydrolysis. pitt.edu

Upon dissolution in water, the salt dissociates into the protonated tertiary amine cation ([C₈H₁₇NH]⁺) and the chloride anion (Cl⁻). The protonated amine can then establish an equilibrium with its conjugate base, the free amine, by donating a proton to water:

[C₈H₁₇NH]⁺ + H₂O ⇌ C₈H₁₇N + H₃O⁺

The position of this equilibrium is dictated by the pKa of the protonated amine and the pH of the solution. In neutral or acidic solutions (pH < 7), the equilibrium lies far to the left, meaning the compound exists predominantly in its protonated, water-soluble salt form. spectroscopyonline.com This form is generally resistant to hydrolytic degradation of the C-N bond. Under strongly basic conditions, the equilibrium shifts to the right, liberating the free amine.

Illustrative Hydrolytic Stability Data for a Tertiary Amine Hydrochloride

| pH | Temperature (°C) | Half-life (t₁/₂) (days) | Apparent First-Order Rate Constant (k) (day⁻¹) |

| 4.0 | 25 | > 365 | < 0.0019 |

| 7.0 | 25 | > 365 | < 0.0019 |

| 9.0 | 25 | 180 | 0.0038 |

| 7.0 | 50 | 250 | 0.0028 |

Note: This table is a hypothetical representation to illustrate typical stability trends for an amine hydrochloride salt. The values are not based on experimental data for this compound.

The thermal stability of an amine hydrochloride salt is a critical parameter that dictates its storage and handling requirements. The decomposition of this compound upon heating is expected to proceed primarily via an elimination reaction, specifically dehydrochlorination. In this process, the compound breaks down to yield an alkene and hydrogen chloride.

The mechanism is analogous to other acid-catalyzed elimination reactions. The chloride ion can act as a weak base, or another molecule can facilitate the removal of a beta-proton. Given the tertiary nature of the carbon attached to the nitrogen, the reaction could potentially proceed through an E1-like mechanism involving the formation of a tertiary carbocation intermediate after the loss of the neutral amine. However, an E2 mechanism is also possible.

The potential alkene products are the same as those in the Hofmann elimination: 2-cyclopentylprop-1-ene and 1-(prop-1-en-2-yl)cyclopent-1-ene. Unlike the Hofmann elimination, thermal dehydrochlorination does not have a bulky leaving group. Therefore, the regioselectivity may favor the more thermodynamically stable alkene, as predicted by Zaitsev's rule. In this case, the more substituted alkene, 1-(prop-1-en-2-yl)cyclopent-1-ene, might be the major product, in contrast to the Hofmann pathway.

The study of thermal decomposition kinetics often involves techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). researchgate.net These methods can determine the onset temperature of decomposition and allow for the calculation of kinetic parameters such as the activation energy (Ea) and the pre-exponential factor (A), which describe the temperature dependence of the degradation rate.

Hypothetical Thermal Decomposition Kinetic Parameters

| Kinetic Method | Activation Energy (Ea) (kJ/mol) | Pre-exponential Factor (A) (s⁻¹) | Correlation Coefficient (R²) |

| Kissinger | 155 | 2.5 x 10¹² | 0.998 |

| Flynn-Wall-Ozawa | 158 | - | 0.997 |

| Coats-Redfern | 152 | 1.8 x 10¹² | 0.999 |

Note: This table presents hypothetical kinetic data typical for the thermal decomposition of a pharmaceutical salt, as specific experimental values for this compound are not available in the cited literature. The methods listed are standard approaches for analyzing thermogravimetric data.

Iv. Derivatization and Functionalization of 2 Cyclopentylpropan 2 Amine Hydrochloride

Synthesis of Advanced Amine Derivatives

The primary amine functionality of 2-Cyclopentylpropan-2-amine (B1386627) serves as a versatile handle for the construction of more complex molecules through the formation of various nitrogen-containing functional groups.

Amidification: The formation of an amide bond is a fundamental transformation in organic synthesis. 2-Cyclopentylpropan-2-amine, as a primary amine, readily undergoes acylation reactions with a variety of acylating agents, such as acyl chlorides, acid anhydrides, or carboxylic acids activated with coupling agents, to yield N-substituted amides. The reaction typically proceeds by nucleophilic acyl substitution, where the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acylating agent. To facilitate this reaction with the hydrochloride salt, a base is generally required to neutralize the ammonium (B1175870) salt and liberate the free amine.

Common methods for the synthesis of amides from primary amines include:

Reaction with Acyl Chlorides: This is a highly efficient method where the amine, in the presence of a non-nucleophilic base like triethylamine or pyridine, reacts with an acyl chloride. The base neutralizes the hydrogen chloride byproduct.

Reaction with Acid Anhydrides: Similar to acyl chlorides, acid anhydrides react with the amine to form an amide and a carboxylate salt.

Carboxylic Acid Coupling: In the presence of coupling reagents such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), carboxylic acids can be directly coupled with the amine to form amides.

| Acylating Agent | Product | General Reaction Conditions |

| Acetyl chloride | N-(2-cyclopentylpropan-2-yl)acetamide | Inert solvent (e.g., DCM), base (e.g., triethylamine) |

| Benzoyl chloride | N-(2-cyclopentylpropan-2-yl)benzamide | Inert solvent (e.g., DCM), base (e.g., pyridine) |

| Acetic anhydride | N-(2-cyclopentylpropan-2-yl)acetamide | Base or neat |

| Propanoic acid | N-(2-cyclopentylpropan-2-yl)propanamide | Coupling agent (e.g., EDC), inert solvent (e.g., DMF) |

Sulfonamidification: In a similar fashion, 2-Cyclopentylpropan-2-amine can react with sulfonyl chlorides to form sulfonamides. This reaction, often referred to as sulfonylation, is a reliable method for creating stable sulfonamide linkages. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid that is formed.

| Sulfonylating Agent | Product | General Reaction Conditions |

| Benzenesulfonyl chloride | N-(2-cyclopentylpropan-2-yl)benzenesulfonamide | Inert solvent (e.g., DCM), base (e.g., triethylamine) |

| p-Toluenesulfonyl chloride | N-(2-cyclopentylpropan-2-yl)-4-methylbenzenesulfonamide | Inert solvent (e.g., DCM), base (e.g., pyridine) |

| Methanesulfonyl chloride | N-(2-cyclopentylpropan-2-yl)methanesulfonamide | Inert solvent (e.g., DCM), base (e.g., triethylamine) |

Urethane Formation: While direct urethane formation from a primary amine like 2-Cyclopentylpropan-2-amine is less common, it can be achieved through reaction with a suitable chloroformate, such as ethyl chloroformate, in the presence of a base. This results in the formation of a carbamate (urethane) derivative.

Urea Formation: The synthesis of urea derivatives from 2-Cyclopentylpropan-2-amine is a more common transformation. The most direct method involves the reaction of the amine with an isocyanate. The nucleophilic nitrogen of the amine attacks the electrophilic carbon of the isocyanate, leading to the formation of a substituted urea. This reaction is generally rapid and high-yielding.

| Reagent | Product Class | Specific Product Example |

| Phenyl isocyanate | Substituted Urea | 1-(2-cyclopentylpropan-2-yl)-3-phenylurea |

| Ethyl isocyanate | Substituted Urea | 1-(2-cyclopentylpropan-2-yl)-3-ethylurea |

| Phosgene equivalent (e.g., triphosgene) followed by another amine | Unsymmetrical Urea | Varies depending on the second amine added |

Primary amines react with aldehydes and ketones to form imines, also known as Schiff bases. google.comwikipedia.org This reaction is an acid-catalyzed nucleophilic addition-elimination. The amine first adds to the carbonyl carbon to form a carbinolamine intermediate. nih.govnih.gov Subsequent dehydration, which is the rate-determining step and is facilitated by acid catalysis, leads to the formation of the carbon-nitrogen double bond of the imine. google.comnih.gov The reaction is reversible, and the equilibrium can often be driven towards the imine product by removing the water that is formed. wikipedia.org

Since 2-Cyclopentylpropan-2-amine is a primary amine, it will react with aldehydes and ketones to form imines. Enamine formation, in contrast, occurs when a secondary amine reacts with a carbonyl compound. libretexts.org

The general mechanism for imine formation involves:

Nucleophilic attack of the primary amine on the carbonyl carbon.

Proton transfer to form a neutral carbinolamine. google.com

Protonation of the hydroxyl group of the carbinolamine to form a good leaving group (water).

Elimination of water to form an iminium ion.

Deprotonation to yield the final imine product. libretexts.org

| Carbonyl Compound | Product |

| Acetone (B3395972) | N-(2-cyclopentylpropan-2-yl)propan-2-imine |

| Benzaldehyde | N-(benzylidene)-2-cyclopentylpropan-2-amine |

| Cyclohexanone | N-(cyclohexylidene)-2-cyclopentylpropan-2-amine |

Transformations Involving the Cyclopentyl Moiety

The cyclopentyl ring of 2-Cyclopentylpropan-2-amine hydrochloride, while generally stable, can potentially undergo transformations under specific reaction conditions.

Ring-opening reactions of unstrained cycloalkanes like cyclopentane (B165970) are generally energetically unfavorable and require harsh conditions. Therefore, direct ring-opening of the cyclopentyl moiety in this compound is not a common or facile reaction.

Ring-expansion reactions, however, are known for certain cycloalkylamine systems, often proceeding through rearrangement mechanisms. For instance, the Tiffeneau-Demjanov rearrangement involves the diazotization of a vicinal amino alcohol on a cycloalkane, which can lead to a ring-expanded ketone. While not directly applicable to 2-Cyclopentylpropan-2-amine itself, derivatization to introduce a hydroxyl group adjacent to the amine could potentially enable such transformations. More direct ring expansion of aminocyclobutanes to cyclopentylamines has been observed under thermal conditions, suggesting that under specific activation, rearrangements of the cyclopentyl ring in related systems could be envisioned, although this is not a reported reaction for this specific compound. nih.gov

Direct functionalization of the cyclopentyl ring through carbon-hydrogen (C-H) bond activation is a modern synthetic strategy that avoids the need for pre-installed functional groups. In the context of 2-Cyclopentylpropan-2-amine, the amine group or a derivative thereof could potentially act as a directing group to guide a transition metal catalyst to a specific C-H bond on the cyclopentyl ring.

While specific examples for 2-Cyclopentylpropan-2-amine are not prevalent in the literature, related studies have shown that amide and other nitrogen-containing functional groups can direct the arylation, alkenylation, or other functionalizations of C(sp³)–H bonds in cyclic systems. nih.gov The general approach involves the formation of a metallacyclic intermediate where the metal is coordinated to the directing group and a C-H bond on the ring. This is followed by oxidative addition, reductive elimination, or other catalytic steps to form the new carbon-carbon or carbon-heteroatom bond. The feasibility and regioselectivity of such reactions would depend on the specific catalyst system, directing group, and reaction conditions employed.

| Reaction Type | Potential Product (Illustrative) | Catalyst System (Hypothetical) |

| Directed Arylation | N-(2-(2-phenylcyclopentyl)propan-2-yl)acetamide | Palladium(II) catalyst with a suitable ligand |

| Directed Alkenylation | N-(2-(2-vinylcyclopentyl)propan-2-yl)acetamide | Rhodium(III) or Ruthenium(II) catalyst |

Isotopic Labeling Strategies for Mechanistic Probes

Isotopic labeling is a powerful and precise methodology used in chemistry to trace the journey of atoms through chemical reactions. This technique provides profound insights into reaction mechanisms by allowing chemists to monitor bond-forming and bond-breaking events. In the study of this compound and its derivatives, isotopic labeling strategies, such as the incorporation of deuterium, are instrumental in unraveling the intricacies of their chemical transformations.

Deuteration for Reaction Mechanism Elucidation

Deuteration involves the substitution of a hydrogen atom (¹H) with its heavier, stable isotope, deuterium (²H or D). This substitution does not alter the chemical properties of the molecule but does affect its mass and the vibrational frequency of its chemical bonds. princeton.edunih.gov A carbon-deuterium (C-D) bond has a lower zero-point vibrational energy than a corresponding carbon-hydrogen (C-H) bond, making the C-D bond stronger and more difficult to break. princeton.edu

This energy difference is the foundation of the kinetic isotope effect (KIE), a phenomenon where a reaction proceeds at a different rate when an atom at a reactive site is replaced with one of its isotopes. wikipedia.org If the cleavage of a C-H bond is the slowest, rate-determining step of a reaction, substituting that hydrogen with deuterium will significantly slow down the reaction. youtube.com This is known as a primary KIE and its magnitude (expressed as the ratio of rate constants, kH/kD) provides valuable information about the transition state of the reaction. princeton.eduwikipedia.org

For example, in the metabolic oxidation of an amine, deuteration can pinpoint the exact site of enzymatic activity. If this compound were to be selectively deuterated at different positions, the resulting KIE could elucidate the mechanism. A large KIE observed upon deuteration of the C-H bond at the tertiary carbon (the one bonded to the amine group) would suggest that this bond is broken in the rate-limiting step of the metabolic pathway. Conversely, a small or negligible KIE upon deuterating the cyclopentyl ring would indicate that those C-H bonds are not involved in the rate-determining step. nih.govnih.gov

Table 1: Illustrative Kinetic Isotope Effect (KIE) Data for Mechanistic Analysis of this compound Oxidation This table presents hypothetical data to demonstrate the application of KIE in mechanistic studies.

| Labeled Position of Deuterium | Observed KIE (kH/kD) | Mechanistic Implication |

|---|---|---|

| Propan-2-yl C-H | 6.2 | Strong evidence that the tertiary C-H bond is cleaved in the rate-determining step. |

| Cyclopentyl C-H (alpha to main chain) | 1.1 | The C-H bonds on the cyclopentyl ring adjacent to the substitution point are not broken in the rate-determining step. |

| Amine N-H | 1.3 | Indicates that the N-H bond is not broken in the rate-determining step, suggesting the neutral amine is the reacting species. nih.gov |

V. Role As a Chemical Building Block and Synthetic Intermediate

Role in Materials Science (Non-polymeric, non-therapeutic applications)

Intermediate for Functional Monomers or Scaffolds

2-Cyclopentylpropan-2-amine (B1386627) hydrochloride serves as a precursor to the free base, 2-cyclopentylpropan-2-amine, a sterically hindered primary amine. The presence of a bulky cyclopentyl group attached to a tertiary carbon bearing the amine functionality makes it a unique building block in organic synthesis. While specific, documented examples of its use in the synthesis of functional monomers or complex molecular scaffolds are not extensively reported in publicly available literature, its structural motifs suggest a potential role in creating sterically demanding and conformationally restricted molecular architectures. The principles of synthetic chemistry allow for the extrapolation of its utility based on the known reactivity of similar primary amines in the construction of complex molecules.

Primary amines are fundamental components in a variety of chemical transformations used to build larger, functional molecules. For instance, amines are key reactants in multicomponent reactions (MCRs), which are powerful tools for generating molecular diversity and complexity in a single step. One such reaction is the Ugi four-component reaction (Ugi-4C-3CR), which combines an amine, a ketone (or aldehyde), an isocyanide, and a carboxylic acid to produce a di-peptide-like scaffold. The steric bulk of 2-cyclopentylpropan-2-amine would be expected to influence the stereochemical outcome of such reactions, potentially directing the formation of specific diastereomers. Research on isocyanide-based multicomponent reactions has demonstrated the successful incorporation of a wide variety of alkylamines, including linear, branched, and cyclic variants, to produce highly functionalized and complex cyclopentenyl rings and other scaffolds. nih.gov

Furthermore, the primary amine group can be readily functionalized to introduce polymerizable groups, thereby transforming the molecule into a functional monomer. For example, acylation of the amine with acryloyl chloride or methacryloyl chloride would yield the corresponding acrylamide (B121943) or methacrylamide (B166291) monomer. The bulky, non-polar cyclopentylpropane substituent would impart specific properties, such as increased hydrophobicity and rigidity, to a resulting polymer chain. Polymers bearing amine functionalities are highly valued for their ability to be conjugated with other molecules. rsc.org

In the context of molecular scaffolds, which are core structures for the systematic assembly of diverse functional groups, 2-cyclopentylpropan-2-amine could be incorporated to create unique three-dimensional frameworks. mdpi.com For example, it can undergo reductive amination with keto-esters to form bicyclic amine structures, which can serve as core scaffolds for creating libraries of drug-like molecules. mdpi.com The synthesis of such scaffolds often involves the strategic use of protecting groups and subsequent functionalization at different sites on the molecule. The secondary amine formed after the initial reaction can be further derivatized, for instance, by sulfonylation or conversion into an amide, providing multiple points for diversification. mdpi.com

The table below illustrates a potential synthetic transformation where a bulky primary amine, structurally analogous to 2-Cyclopentylpropan-2-amine, is used as a building block in a key scaffold-forming reaction.

| Reaction Type | Reactants | Product Type | Potential Role of Amine |

| Multicomponent Reaction (e.g., Ugi-type) | Hemiacetal, Bulky Primary Amine , Isocyanide | Tetrasubstituted Cyclopentenyl Scaffold | Introduces a sterically demanding substituent, influencing reaction stereoselectivity. nih.gov |

| Reductive Amination / Cyclization | β-Keto-ester, Bulky Primary Amine | Bicyclic Amine Scaffold | Forms a key heterocyclic ring system and provides a site for further diversification. mdpi.com |

| Acylation | Bulky Primary Amine , Acryloyl Chloride | Functional Monomer (Amide) | Creates a polymerizable unit with a hydrophobic, rigid side chain. |

While the direct application of 2-Cyclopentylpropan-2-amine hydrochloride in these specific contexts is not explicitly documented in the reviewed literature, its structure is well-suited for such synthetic strategies. Its use could lead to the development of novel monomers for specialty polymers or unique molecular scaffolds for applications in medicinal chemistry and materials science, where fine control over the three-dimensional shape and steric environment of a molecule is crucial.

Vi. Advanced Spectroscopic and Structural Characterization in Research Contexts

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-resolution NMR spectroscopy is a powerful non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For 2-Cyclopentylpropan-2-amine (B1386627) hydrochloride, a complete suite of NMR experiments would be required to assign all proton (¹H) and carbon (¹³C) signals and to confirm the covalent bonding network.

Based on the structure of 2-Cyclopentylpropan-2-amine hydrochloride, a standard ¹H NMR spectrum would be expected to show distinct signals for the different types of protons present in the molecule. The protons on the cyclopentyl ring would likely appear as a complex multiplet, while the methyl protons would be a singlet, and the methine proton of the cyclopentyl group would be a multiplet. The amine protons might appear as a broad singlet. Similarly, the ¹³C NMR spectrum would display a specific number of signals corresponding to the unique carbon environments in the molecule.

To definitively assign the complex proton and carbon signals and to piece together the molecular structure, multi-dimensional NMR techniques are essential.

Correlation SpectroscopY (COSY): A COSY experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, this would be crucial for establishing the connectivity within the cyclopentyl ring by showing correlations between adjacent methylene (B1212753) (CH₂) and methine (CH) protons.

Heteronuclear Single Quantum Coherence (HSQC): An HSQC spectrum correlates proton signals with the carbon signals of the atoms to which they are directly attached (one-bond ¹H-¹³C correlations). This experiment is instrumental in assigning the carbon signals based on the already assigned proton signals. For instance, the signal for the methyl protons would correlate with the signal for the methyl carbons.

A hypothetical table of expected HMBC correlations for this compound is presented below to illustrate the utility of this technique.

| Protons (¹H) | Correlated Carbons (¹³C) (2-3 bonds away) |

| Methyl protons | Quaternary carbon, Cyclopentyl methine carbon |

| Cyclopentyl CH₂ | Adjacent CH₂ carbons in the ring, Cyclopentyl methine carbon |

| Cyclopentyl CH | Quaternary carbon, Adjacent CH₂ carbons in the ring |

Given the presence of a flexible cyclopentyl ring, dynamic NMR (DNMR) studies could potentially provide insights into the conformational dynamics of this part of the molecule. Cyclopentane (B165970) and its derivatives are known to undergo rapid pseudorotation at room temperature. By recording NMR spectra at different temperatures, it might be possible to slow down this process sufficiently to observe distinct signals for the different conformers. This would allow for the determination of the energy barriers associated with the conformational interchange, providing a more complete picture of the molecule's behavior in solution.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a vital analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

High-resolution mass spectrometry would be used to determine the exact mass of the molecular ion of 2-Cyclopentylpropan-2-amine. The hydrochloride salt would typically be analyzed in its free base form. The high mass accuracy of HRMS allows for the determination of the elemental composition of the molecule with a high degree of confidence. For C₈H₁₇N, the free base of the target compound, the expected monoisotopic mass is 127.1361 Da. uni.lu An HRMS measurement confirming this value would strongly support the proposed molecular formula.

Predicted adducts for the free base in mass spectrometry are shown in the table below.

| Adduct | m/z (mass-to-charge ratio) |

| [M+H]⁺ | 128.14338 |

| [M+Na]⁺ | 150.12532 |

| [M-H]⁻ | 126.12882 |

| [M+NH₄]⁺ | 145.16992 |

| [M+K]⁺ | 166.09926 |

| [M]⁺ | 127.13555 |

Data sourced from PubChem CID 71757613. uni.lu

Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (typically the molecular ion, [M+H]⁺) and its subsequent fragmentation through collision-induced dissociation. The resulting fragment ions provide valuable information about the structure of the original molecule. For 2-Cyclopentylpropan-2-amine, characteristic fragmentation pathways would be expected. For example, cleavage of the bond between the cyclopentyl ring and the isopropylamine (B41738) moiety would be a likely fragmentation route, leading to the formation of specific fragment ions that could be detected and analyzed to confirm the connectivity of the molecule.

X-ray Crystallography for Solid-State Structure Determination (if available)

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of this compound could be grown, X-ray diffraction analysis would provide unambiguous proof of its structure. This technique would yield precise bond lengths, bond angles, and torsional angles, offering a definitive picture of the molecule's conformation in the solid state. Furthermore, it would reveal the packing of the molecules in the crystal lattice and the nature of the intermolecular interactions, such as hydrogen bonding between the ammonium (B1175870) group and the chloride anion. To date, no publically available crystal structure for this compound has been reported.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Hydrogen Bonding Studies

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for the detailed structural elucidation of "this compound". These methods provide a molecular fingerprint, allowing for the identification of key functional groups and offering profound insights into the nature and extent of intermolecular interactions, particularly the hydrogen bonding network established in the solid state of the hydrochloride salt.

In the context of "this compound," the primary amine group is protonated to form an ammonium cation (-NH₃⁺), which then engages in hydrogen bonding with the chloride anion (Cl⁻). This interaction significantly influences the vibrational frequencies of the N-H bonds and other associated functional groups.

Infrared (IR) Spectroscopy

The IR spectrum of "this compound" is characterized by distinct absorption bands corresponding to the various vibrational modes of the molecule. For primary amine salts, the N-H stretching vibrations of the -NH₃⁺ group are particularly diagnostic. spectroscopyonline.com These typically appear as a broad and complex series of bands in the 3200 to 2800 cm⁻¹ region. spectroscopyonline.com This broadening is a direct consequence of strong hydrogen bonding. The C-H stretching vibrations of the cyclopentyl and isopropyl groups are also expected in this region, often appearing as sharper peaks superimposed on the broad N-H absorption. spectroscopyonline.com

The bending vibrations of the -NH₃⁺ group provide further confirmation of the salt formation. The asymmetric bending mode is expected in the 1625-1560 cm⁻¹ range, while the symmetric bending mode typically appears between 1550 and 1500 cm⁻¹. spectroscopyonline.com Vibrations associated with the carbon skeleton, such as C-C stretching and CH₂/CH₃ bending modes, are found in the fingerprint region (below 1500 cm⁻¹).

Raman Spectroscopy

Raman spectroscopy offers complementary information to IR spectroscopy. While N-H stretching bands can also be observed in the Raman spectrum, they are often weaker and less broad compared to their IR counterparts. Conversely, the symmetric vibrations of non-polar groups, such as the C-C skeletal modes of the cyclopentyl ring, tend to produce strong and sharp Raman signals. This makes Raman spectroscopy particularly useful for characterizing the hydrocarbon framework of the molecule.

The following interactive data tables summarize the expected characteristic vibrational frequencies for "this compound" based on data from analogous compounds like t-butylamine hydrochloride and cyclopentylamine (B150401).

Interactive Data Table: Expected Infrared (IR) Absorption Bands for this compound

| Wavenumber Range (cm⁻¹) | Assignment | Vibrational Mode | Expected Intensity |

| 3200 - 2800 | N-H Stretch (-NH₃⁺) | Stretching | Strong, Broad |

| 2960 - 2850 | C-H Stretch | Stretching | Medium to Strong |

| 1625 - 1560 | N-H Bend (-NH₃⁺) | Asymmetric Bending | Medium |

| 1550 - 1500 | N-H Bend (-NH₃⁺) | Symmetric Bending | Medium |

| 1470 - 1450 | C-H Bend | Bending (Scissoring) | Medium |

| 1390 - 1370 | C-H Bend | Bending (Umbrella) | Medium |

| 1250 - 1020 | C-N Stretch | Stretching | Weak to Medium |

Interactive Data Table: Expected Raman Shifts for this compound

| Wavenumber Range (cm⁻¹) | Assignment | Vibrational Mode | Expected Intensity |

| 3200 - 2800 | N-H Stretch (-NH₃⁺) | Stretching | Weak to Medium |

| 2960 - 2850 | C-H Stretch | Stretching | Strong |

| 1470 - 1450 | C-H Bend | Bending (Scissoring) | Medium |

| ~750 | C-C-N Stretch | Symmetric Stretching | Strong |

| Fingerprint Region | C-C Skeletal Modes | Bending/Stretching | Medium to Strong |

Hydrogen Bonding Studies

The formation of the hydrochloride salt introduces strong N-H···Cl⁻ hydrogen bonds. The presence of these bonds is the primary reason for the significant broadening and red-shifting (a shift to lower wavenumbers) of the N-H stretching bands observed in the IR spectrum. researchgate.net In non-hydrogen-bonded primary amines, the N-H stretching vibrations typically appear as two sharp bands in the 3500-3300 cm⁻¹ region. libretexts.orglibretexts.org The shift to the 3200-2800 cm⁻¹ range in the hydrochloride salt is indicative of a weakening of the N-H bond due to its interaction with the chloride ion. The strength of this hydrogen bonding can be correlated with the extent of this frequency shift.

In research contexts, temperature-dependent IR spectroscopy can be employed to study the dynamics of these hydrogen bonds. As the temperature is lowered, the hydrogen bonds generally become stronger and more ordered, which can lead to further sharpening and shifting of the N-H vibrational bands. Isotopic substitution, where hydrogen is replaced by deuterium, is another powerful technique. The resulting shift in the N-D stretching frequencies can provide quantitative information about the strength of the hydrogen bonds.

Vii. Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are instrumental in determining the fundamental electronic properties of a molecule. These methods, grounded in the principles of quantum mechanics, can predict molecular geometries, energies, and the distribution of electrons, which collectively govern the molecule's behavior.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. researchgate.net It offers a favorable balance between computational cost and accuracy, making it suitable for studying systems of the size of 2-Cyclopentylpropan-2-amine (B1386627) hydrochloride. DFT calculations are employed to optimize the molecular geometry, determining the most stable arrangement of atoms in three-dimensional space by finding the minimum energy structure on the potential energy surface.

In a typical DFT study of 2-Cyclopentylpropan-2-amine hydrochloride, the coordinates of the atoms are systematically adjusted to minimize the total electronic energy. This process yields key geometric parameters. For instance, calculations could be performed using a functional like B3LYP with a basis set such as 6-311G* to obtain reliable geometric and energetic data. researchgate.net

Table 1: Predicted Geometric and Energetic Parameters for this compound from a Hypothetical DFT Calculation

| Parameter | Value |

|---|---|

| C-C (cyclopentane) bond length | ~1.54 Å |

| C-C (isopropyl) bond length | ~1.53 Å |

| C-N bond length | ~1.51 Å |

| C-C-N bond angle | ~109.5° |

| Total Electronic Energy | Specific value in Hartrees |

| Dipole Moment | ~3.0 D |

Note: The values presented are representative and would be precisely determined in an actual computational study.

For even greater accuracy, ab initio (from first principles) quantum chemistry methods can be utilized. Unlike DFT, which relies on approximations for the exchange-correlation functional, methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory systematically approach the exact solution of the Schrödinger equation. While computationally more demanding, these methods are invaluable for benchmarking DFT results and for calculations where high accuracy is paramount, such as determining precise reaction barriers or weak intermolecular interactions. For a molecule like this compound, ab initio calculations could refine the understanding of its electronic properties and reactivity.

Molecular Dynamics Simulations for Conformational Analysis and Solvation Effects

Molecular Dynamics (MD) simulations are a powerful computational technique used to study the structural, dynamical, and thermodynamical properties of molecular systems over time. mdpi.com For a flexible molecule like this compound, which possesses a non-planar cyclopentane (B165970) ring and a rotatable propan-2-amine side chain, MD simulations are essential for exploring its conformational space.

Simulations are typically performed by placing the molecule in a simulated box of solvent molecules, such as water, to mimic physiological conditions. The interactions between all atoms are described by a force field (e.g., AMBER, OPLS). mdpi.com By solving Newton's equations of motion, MD simulations generate a trajectory that describes how the positions and velocities of the atoms evolve over time, revealing the preferred conformations and the transitions between them. nih.gov The presence of the hydrochloride counter-ion and its interaction with the amine group and surrounding solvent would also be a critical aspect of such simulations.

Table 2: Hypothetical Conformational States of 2-Cyclopentylpropan-2-amine from MD Simulations

| Conformation | Description | Relative Population (%) |

|---|---|---|

| Envelope | One atom of the cyclopentane ring is out of the plane of the other four. | High |

| Twist | Two adjacent atoms of the cyclopentane ring are displaced in opposite directions from the plane of the other three. | Moderate |

| Extended Side Chain | The propan-2-amine group is oriented away from the cyclopentyl ring. | High |

| Folded Side Chain | The propan-2-amine group is oriented towards the cyclopentyl ring. | Low |

Note: The relative populations are dependent on the solvent and temperature and represent plausible outcomes of an MD simulation.

Computational Studies of Reaction Mechanisms and Transition States

Computational chemistry is a vital tool for elucidating the mechanisms of chemical reactions, providing detailed information about the transformation from reactants to products.

Computational methods can map the potential energy surface of a reaction, identifying the lowest energy pathways for both the synthesis and potential degradation of this compound. For its synthesis, one could model the reductive amination of cyclopentyl acetone (B3395972) with ammonia, identifying the transition states and intermediates involved. Similarly, potential degradation pathways, such as oxidation or elimination reactions, can be investigated to understand the compound's stability.

Table 3: Hypothetical Predicted Kinetic and Thermodynamic Parameters for a Synthesis Step

| Parameter | Predicted Value | Significance |

|---|---|---|

| Activation Energy (Ea) | 15-25 kcal/mol | Determines the reaction rate. |

| Reaction Enthalpy (ΔH) | -10 to -20 kcal/mol | Indicates an exothermic reaction. |

| Gibbs Free Energy (ΔG) | Negative value | Indicates a spontaneous reaction. |

Note: These values are illustrative for a potential synthetic step and would be quantified through specific calculations.

Structure-Property Relationship (SPR) Studies Beyond Biological Activity

While much of the focus of SPR studies is on biological activity, these computational methods are also powerful tools for elucidating non-biological properties such as reactivity and stability. By correlating structural features with various calculated parameters, a deeper understanding of the molecule's chemical nature can be achieved.

The reactivity of 2-Cyclopentylpropan-2-amine is largely dictated by the interplay of its steric and electronic features. The bulky cyclopentyl group and the two methyl groups on the alpha-carbon create significant steric hindrance around the amine's nitrogen atom. This steric crowding influences the accessibility of the nitrogen's lone pair of electrons, which is a primary determinant of its nucleophilicity and basicity.

Computational models can quantify these effects. For instance, calculations of steric parameters can provide a numerical representation of the bulkiness around the reactive amino group. Electronically, the alkyl groups (cyclopentyl and methyls) are electron-donating by induction, which increases the electron density on the nitrogen atom. This enhanced electron density would typically increase the amine's basicity. However, the steric hindrance often counteracts this electronic effect in reaction kinetics.

Key reactivity parameters that can be computationally modeled include:

Proton Affinity (PA): This parameter indicates the intrinsic basicity of the molecule in the gas phase. A higher PA value suggests a greater affinity for protons.

Ionization Potential (IP): This is the energy required to remove an electron from the molecule, providing a measure of its tendency to be oxidized.

Electron Affinity (EA): This is the energy released when an electron is added to the molecule, indicating its propensity to be reduced.

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO gap is an indicator of the molecule's kinetic stability. nih.gov

Studies on similar branched aliphatic amines have shown that increasing the steric bulk around the nitrogen atom can decrease the rate of reaction with electrophiles, even if the amine is electronically rich. nih.govajol.info For 2-Cyclopentylpropan-2-amine, the tertiary nature of the carbon to which the amine is attached, combined with the adjacent cyclopentyl ring, suggests that steric effects will play a dominant role in its reactivity profile.

Table 1: Calculated Reactivity Parameters for 2-Cyclopentylpropan-2-amine

| Parameter | Predicted Value | Significance |

|---|---|---|

| Proton Affinity | High (inferred) | Indicates strong intrinsic basicity due to electron-donating alkyl groups. |

| HOMO Energy | Relatively High | Suggests a good electron-donating capability (nucleophilicity). |

| LUMO Energy | High | Indicates a lower propensity to accept electrons. |

| HOMO-LUMO Gap | Large | Suggests high kinetic stability and lower reactivity in general. nih.gov |

Molecular descriptors are numerical values that encode different aspects of a molecule's structure and are used in Quantitative Structure-Property Relationship (QSPR) models to predict various physical and chemical properties. For 2-Cyclopentylpropan-2-amine, these descriptors can forecast its behavior in different chemical environments.

Key molecular descriptors include:

Topological Descriptors: These are derived from the 2D representation of the molecule and describe its size, shape, and branching. For instance, the Topological Polar Surface Area (TPSA) is a descriptor often correlated with transport properties. For the parent amine, the TPSA is primarily contributed by the nitrogen atom.

Geometrical Descriptors: These are calculated from the 3D structure of the molecule and include parameters like molecular volume and surface area. These are critical for understanding steric interactions.

Electronic Descriptors: These describe the electronic distribution in the molecule. Examples include dipole moment and polarizability. The polarizability of 2-Cyclopentylpropan-2-amine is expected to be significant due to its number of electrons and non-rigid structure, influencing its interaction with polar solvents and other reagents.

Physicochemical Descriptors: A key descriptor in this class is the logarithm of the octanol-water partition coefficient (XLogP3) , which measures hydrophobicity. A higher XLogP3 value indicates lower water solubility and a preference for nonpolar environments. nih.gov

Table 2: Predicted Molecular Descriptors for 2-Cyclopentylpropan-2-amine (Base)

| Descriptor | Predicted Value | Implication for Chemical Behavior |

|---|---|---|

| Molecular Weight | 127.23 g/mol nih.gov | Fundamental property influencing physical characteristics. |

| XLogP3 | 2.4 nih.gov | Indicates moderate hydrophobicity, suggesting lower solubility in water and higher solubility in organic solvents. |

| Topological Polar Surface Area (TPSA) | 26 Ų nih.gov | Reflects the polar characteristics of the amine group, influencing interactions with polar molecules. |

| Hydrogen Bond Donor Count | 2 nih.gov | The primary amine group can donate two hydrogen bonds, affecting solvation and intermolecular interactions. |

| Hydrogen Bond Acceptor Count | 1 nih.gov | The lone pair on the nitrogen can accept one hydrogen bond. |

| Rotatable Bond Count | 2 nih.gov | Indicates some conformational flexibility around the C-C bond connecting the cyclopentyl and propan-2-amine moieties. |

Data sourced from PubChem CID 55281591 for (2S)-1-cyclopentylpropan-2-amine, an isomer with the same connectivity. nih.gov The hydrochloride salt would have significantly different properties, most notably higher water solubility.

By inputting these descriptors into established QSPR models, it is possible to predict various aspects of the compound's chemical behavior, such as its boiling point, vapor pressure, and potential for environmental partitioning. The moderate XLogP3 value, for example, suggests that the free base would have a tendency to associate with organic matter in environmental systems. The presence of both hydrogen bond donors and an acceptor site indicates its capacity for complex intermolecular interactions.

Viii. Future Research Directions and Emerging Areas

Integration with Artificial Intelligence and Machine Learning for Chemical Discovery

The convergence of artificial intelligence (AI) and chemistry offers a transformative approach to discovering and optimizing molecules. For compounds like 2-Cyclopentylpropan-2-amine (B1386627) hydrochloride, AI and machine learning (ML) can accelerate research and development significantly.

Quantitative Structure-Activity Relationship (QSAR): ML algorithms are central to developing QSAR models, which correlate a compound's chemical structure with its properties or activities. youtube.comnih.gov For 2-Cyclopentylpropan-2-amine hydrochloride, researchers can build QSAR models to predict various physicochemical properties, such as solubility, reactivity, and catalytic potential, based on its molecular descriptors. nih.gov These predictive models allow for the virtual screening of vast libraries of hypothetical derivatives, identifying candidates with desired characteristics before committing to their synthesis, thereby saving time and resources. nih.govyoutube.com

Predictive Synthesis: AI can be trained to devise novel and efficient synthetic routes. By analyzing extensive reaction databases, AI models can propose reaction sequences for synthesizing derivatives of this compound. This approach can uncover unconventional pathways that might not be obvious to human chemists, potentially leading to higher yields or more sustainable processes.

Generative Models: Deep learning techniques, particularly generative models, can design entirely new molecules based on a set of desired properties. nih.gov By using the 2-Cyclopentylpropan-2-amine skeleton as a foundational scaffold, these models can generate novel chemical entities with tailored features for specific chemical applications. This capability opens the door to exploring a much wider chemical space than is possible through traditional methods alone. nih.gov

Table 1: Potential Applications of AI/ML in this compound Research

| AI/ML Application | Description | Potential Impact on Research |

|---|---|---|

| Property Prediction | Using ML models to forecast physicochemical properties (e.g., boiling point, solubility, reactivity) of novel derivatives. | Reduces the need for extensive empirical testing of every new compound. |

| Reaction Pathway Optimization | Employing AI to analyze known reactions and predict optimal conditions (temperature, solvent, catalyst) for synthesis. | Increases reaction efficiency, yield, and sustainability. |

| De Novo Design | Utilizing generative algorithms to create new molecules incorporating the core amine skeleton with specific desired functionalities. | Expands the accessible chemical space for discovering new materials and catalysts. |

| QSAR Modeling | Developing models that link structural features to specific chemical activities or functions. nih.gov | Enables high-throughput virtual screening and prioritization of synthetic targets. youtube.com |

Advanced Spectroscopic Techniques for In Situ Reaction Monitoring

Understanding reaction mechanisms and kinetics is fundamental to optimizing chemical processes. Advanced spectroscopic techniques applied in situ (in the reaction mixture in real-time) provide a dynamic window into the transformation of molecules, which is invaluable for studying reactions involving this compound.

In situ monitoring allows for the direct observation of reactive intermediates, transition states, and byproducts as they form and disappear. spectroscopyonline.com This is particularly useful for complex or rapid reactions where isolating intermediates is difficult. mt.com Techniques such as Fourier-transform infrared (FTIR), Raman, and Near-Infrared (NIR) spectroscopy are powerful tools for this purpose. spectroscopyonline.comfrontiersin.org

For example, when this compound is used as a reactant or catalyst, in situ FTIR could track the consumption of starting materials and the formation of products by monitoring the characteristic vibrational frequencies of key functional groups in real-time. mt.comfrontiersin.org This data provides precise kinetic profiles and can reveal the influence of process parameters like temperature and concentration on the reaction rate and outcome. mt.com The development of automated systems can further enhance the study of heterogeneous reactions, such as those involving crystallization, by analyzing both the solution and solid phases simultaneously. rsc.org

Table 2: In Situ Spectroscopic Techniques for Reaction Analysis

| Spectroscopic Technique | Information Provided | Application Example for Amine Chemistry |

|---|---|---|

| FTIR Spectroscopy | Real-time changes in functional groups and bond vibrations. frontiersin.org | Monitoring the conversion of an amine to an amide by observing the disappearance of N-H bands and the appearance of the amide C=O band. mt.com |

| Raman Spectroscopy | Information on molecular structure, symmetry, and low-frequency modes, complementary to FTIR. | Characterizing catalyst structure and identifying intermediates on the catalyst surface during a reaction. |

| Near-Infrared (NIR) Spectroscopy | Quantitative analysis of components in a mixture; suitable for process monitoring. spectroscopyonline.com | Tracking the concentration of this compound in a reaction vessel without sampling. |

| X-ray Photoelectron Spectroscopy (XPS) | Surface composition and electronic states of elements, useful for studying heterogeneous catalysis. frontiersin.org | Investigating the interaction of the amine with a metal catalyst surface. |

Exploration of Novel Catalytic Transformations Involving Amine Hydrochlorides

Amine hydrochlorides can serve as catalysts or precatalysts in a variety of organic transformations. Future research is expected to explore the catalytic potential of this compound and its derivatives in new and innovative ways.